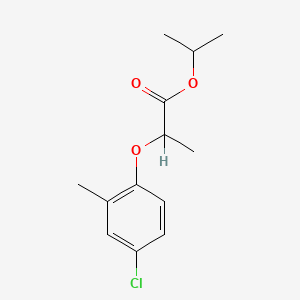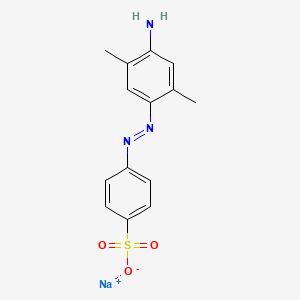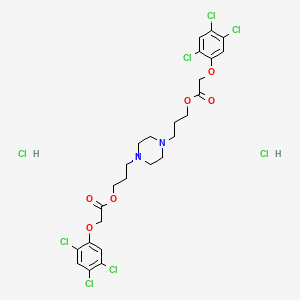
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including acetic acid, trichlorophenoxy, and piperazine moieties, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the chlorination of phenol to produce 2,4,5-trichlorophenol. This intermediate is then reacted with acetic acid to form 2,4,5-trichlorophenoxyacetic acid. The next step involves the esterification of this acid with a piperazine derivative, followed by the introduction of the propanediyl group. Finally, the compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Shares the trichlorophenoxy moiety but lacks the piperazine and propanediyl ester groups.
Piperazine derivatives: Compounds with similar piperazine structures but different functional groups.
Other chlorinated phenoxy acids: Compounds with similar chlorinated phenoxy structures but different ester or amine groups.
Uniqueness
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
86746-12-5 |
|---|---|
Molecular Formula |
C26H30Cl8N2O6 |
Molecular Weight |
750.1 g/mol |
IUPAC Name |
3-[4-[3-[2-(2,4,5-trichlorophenoxy)acetyl]oxypropyl]piperazin-1-yl]propyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C26H28Cl6N2O6.2ClH/c27-17-11-21(31)23(13-19(17)29)39-15-25(35)37-9-1-3-33-5-7-34(8-6-33)4-2-10-38-26(36)16-40-24-14-20(30)18(28)12-22(24)32;;/h11-14H,1-10,15-16H2;2*1H |
InChI Key |
PZIYRAJEJLJHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


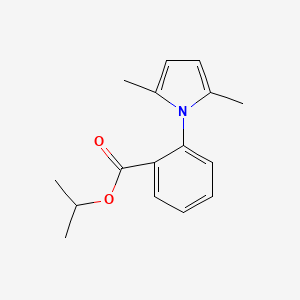
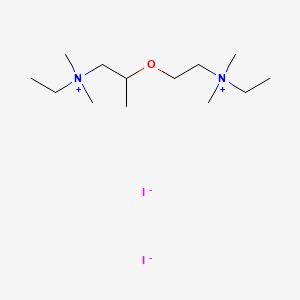
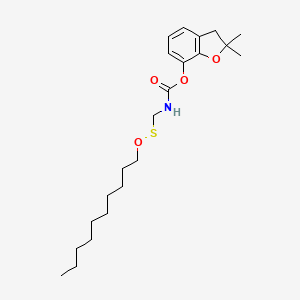

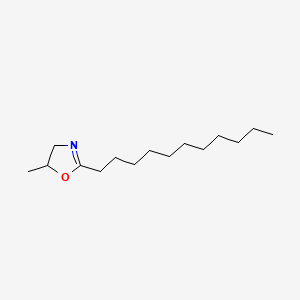
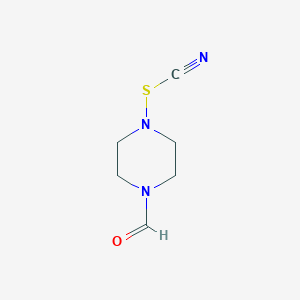
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
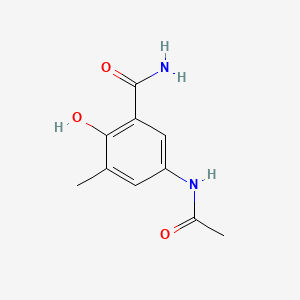
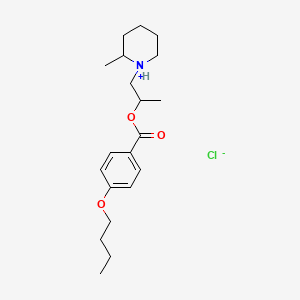
![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
